6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone
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Overview
Description
6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone is a polymethoxyflavone compound found in various natural sources, including dikamali gum. This compound has garnered significant attention due to its diverse biological activities, including antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone typically involves the methoxylation of flavonoid precursors. The process includes the use of methoxy reagents under controlled conditions to achieve the desired polymethoxyflavone structure .
Industrial Production Methods: Industrial production methods for this compound often involve the extraction from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which exhibit distinct biological activities .
Scientific Research Applications
6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polymethoxyflavones.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone involves several molecular targets and pathways:
Oxidative Stress Resistance: The compound enhances the expression of oxidative stress-resistance genes, thereby protecting cells from damage.
Autophagy Pathway: It induces autophagy through the upregulation of autophagy-related genes such as bec-1 and lgg-1.
Dietary Restriction-Like Effects: The compound mimics dietary restriction effects, leading to extended lifespan and improved healthspan in model organisms.
Comparison with Similar Compounds
- 5-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone
- 5-Hydroxy-3’,4’,5’,6,7-pentamethoxyflavone
- 5-Hydroxy-7,8,2’,3’,4’-pentamethoxyflavone
Uniqueness: 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone stands out due to its specific methoxylation pattern, which imparts unique biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H20O8 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-23-14-9-13-17(20(27-5)18(14)22)11(21)8-12(28-13)10-6-15(24-2)19(26-4)16(7-10)25-3/h6-9,22H,1-5H3 |
InChI Key |
LVIWBUXZDQVCBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Origin of Product |
United States |
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